Product packaging for (2-Chlorobenzyl)cyanamide(Cat. No.:CAS No. 1248431-20-0)

(2-Chlorobenzyl)cyanamide

Cat. No.: B1453358
CAS No.: 1248431-20-0
M. Wt: 166.61 g/mol
InChI Key: YDLVNCALIGQANA-UHFFFAOYSA-N
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Description

Contextualization of Cyanamides in Organic Chemistry Research

Cyanamides are a class of organic compounds characterized by the presence of a cyanamide (B42294) functional group, which consists of a cyano group attached to a nitrogen atom. cardiff.ac.uk This unique structural feature, with its nucleophilic nitrogen and electrophilic nitrile unit, makes cyanamides highly versatile building blocks in organic synthesis. rsc.orgnih.gov Their applications are diverse, ranging from pharmaceuticals and agrochemicals to materials science. cardiff.ac.uk

The reactivity of the cyanamide moiety allows for a wide array of chemical transformations, including:

Nucleophilic additions: The nitrile carbon is susceptible to attack by nucleophiles.

Cycloaddition reactions: The carbon-nitrogen triple bond can participate in cycloadditions to form heterocyclic compounds. rsc.org

Synthesis of guanidines and ureas: Cyanamides are valuable precursors for these important functional groups found in many biologically active molecules. cardiff.ac.uk

The synthesis of cyanamides can be achieved through various methods, with the most common being the reaction of amines with the highly toxic cyanogen (B1215507) bromide. cardiff.ac.uk To circumvent the use of such hazardous reagents, alternative methods have been developed, including the Tiemann rearrangement of amidoximes and the use of safer cyanating agents. cardiff.ac.uknih.gov

Significance of Benzyl-Substituted Cyanamides in Contemporary Research

Benzyl-substituted cyanamides, the subclass to which (2-Chlorobenzyl)cyanamide belongs, are of particular interest in modern organic synthesis. The benzyl (B1604629) group can influence the reactivity of the cyanamide and provide a scaffold for further functionalization.

A notable application of N-benzyl cyanamides is in the synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.comresearchgate.netscielo.br Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. In a hydrochloric acid-mediated [4+2] annulation reaction, N-benzyl cyanamides react with 2-amino aryl ketones to produce 2-aminoquinazolines with good to excellent yields. mdpi.com This reaction demonstrates the utility of benzyl cyanamides as key intermediates in the construction of complex, biologically relevant molecules. The reaction proceeds through the protonation of the cyanamide, followed by nucleophilic attack, isomerization, and intramolecular cyclization. mdpi.com

Furthermore, the synthesis of N-benzyl-N-arylcyanamides has been achieved through the N-benzylation of arylcyanamides with benzyl bromide, highlighting a direct route to these disubstituted cyanamides. nih.gov Palladium-catalyzed reactions involving benzyl alcohol derivatives and cyanamides have also been explored, leading to the formation of novel complexes through the insertion of the cyanamide into the metal-oxygen bond. rsc.org

The research into benzyl-substituted cyanamides underscores their importance as versatile synthons, enabling the efficient construction of a variety of valuable organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B1453358 (2-Chlorobenzyl)cyanamide CAS No. 1248431-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLVNCALIGQANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chlorobenzyl Cyanamide and Analogues

De Novo Synthesis Approaches

De novo synthesis refers to the construction of (2-Chlorobenzyl)cyanamide from simpler, more fundamental chemical precursors.

Electrophilic Cyanation of Amines

A prevalent method for synthesizing substituted cyanamides involves the electrophilic N-cyanation of amines. nih.gov This typically utilizes cyanogen (B1215507) bromide (BrCN), a hazardous but effective reagent. nih.gov To mitigate the risks associated with BrCN, alternative N-cyanation procedures have been developed. nih.gov One such approach involves an oxidation-cyanation reaction using the less toxic and more manageable N-chlorosuccinimide and zinc cyanide. organic-chemistry.org This method is suitable for a variety of primary and secondary amines. organic-chemistry.org Another strategy employs trichloroacetonitrile (B146778) as a safer cyano source in a one-pot, two-step procedure. cardiff.ac.uk The reaction of 2-chlorobenzylamine (B130927) with an electrophilic cyanating agent would yield this compound.

Reagent SystemAmine SubstrateKey Features
Cyanogen Bromide (BrCN)Primary/Secondary AminesWidely used, but highly toxic. nih.gov
N-Chlorosuccinimide/Zn(CN)2Primary/Secondary Amines, AnilinesAvoids handling of cyanogen halides. organic-chemistry.org
TrichloroacetonitrileAminesLess toxic and safer to handle than BrCN. cardiff.ac.uk

Deoxycyanamidation of Alcohols

A novel approach for the synthesis of cyanamides is the deoxycyanamidation of alcohols. cardiff.ac.uk This one-pot method uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a cyano source. cardiff.ac.uk The reaction of 2-chlorobenzyl alcohol with NCTS would proceed via an initial N- to O-sulfonyl transfer, followed by alkylation of the cyanamide (B42294) anion to yield the desired N-(2-chlorobenzyl)cyanamide. acs.orgcardiff.ac.uk This method provides a valuable route to tertiary cyanamides from readily available alcohol starting materials. cardiff.ac.uk

A study on the deoxycyanamidation of 2-fluorobenzyl alcohol with NCTS in the presence of sodium hydride resulted in the formation of N-(2-fluorobenzyl)-N-phenylcyanamide in good yield, demonstrating the feasibility of this transformation. cardiff.ac.uk

Base-Mediated Aminoalkylation Strategies

Base-mediated aminoalkylation offers another route to substituted cyanamides. rsc.org One such strategy involves the reaction of aryl thioureas with halides in a one-pot procedure. nih.govrsc.org This method is considered convenient and eco-friendly, producing cyanamides in high yields from readily available starting materials. nih.gov In this process, mercaptan and an N-aryl cyanamide are key intermediates. nih.govrsc.org The reaction of an appropriate thiourea (B124793) precursor with 2-chlorobenzyl chloride under basic conditions would lead to the formation of this compound. The choice of base is crucial, with inorganic bases like sodium carbonate often proving effective. nih.gov

Utilization of Cyanamide as a Building Block

Cyanamide (H₂NCN) itself is a versatile and fundamental building block for the synthesis of more complex nitrogen-containing compounds. researchgate.netsioc-journal.cn Its unique structure, featuring a nucleophilic amino group and an electrophilic nitrile unit, allows for a variety of chemical transformations. nih.govnih.gov A straightforward method for preparing substituted cyanamides is the direct nucleophilic substitution of cyanamide with an appropriate alkyl halide. nih.gov For instance, reacting cyanamide with 2-chlorobenzyl chloride would produce this compound. wikipedia.org This approach benefits from the wide availability of cyanamide sources. rsc.org

Starting MaterialReagentProductKey Feature
Cyanamide2-Chlorobenzyl chlorideThis compoundDirect nucleophilic substitution. nih.govwikipedia.org
Carboxylic AcidsTrichloroisocyanuric acid, triphenylphosphine, sodium cyanamideN-AcylcyanamidesRapid conversion under ultrasound irradiation. organic-chemistry.org

Environmentally Benign Synthetic Routes

There is a growing demand for green and environmentally friendly methods for cyanamide synthesis. nih.govrsc.org One such approach involves the one-pot synthesis of cyanamides from dithiocarbamate (B8719985) salts using iodine and hydrogen peroxide. tandfonline.comresearchgate.nettandfonline.com This method is considered environmentally benign as it avoids the use of toxic chemicals. tandfonline.com The process involves the in-situ generation of an isothiocyanate from the dithiocarbamate, which is then converted to a thiourea and subsequently undergoes oxidative desulfurization to yield the cyanamide. tandfonline.com Another eco-friendly method describes the synthesis of cyanamides from aryl thioureas and halides in a one-pot procedure, noted for its high atom- and step-economy and mild reaction conditions. nih.gov

Precursor-Based Transformations and Derivatizations

The synthesis of this compound can also be achieved through the transformation of precursor molecules. For example, N-substituted N¹-cyano-S-methylisothioureas can serve as precursors. nih.gov The addition of an amine to these compounds typically results in the substitution of the thiomethyl group, leading to the formation of N-substituted cyanoguanidines. nih.gov However, under certain conditions, such as with the use of Lewis acids like FeCl₃ or ZnCl₂, a double addition of an amine can occur to produce biguanides directly. beilstein-journals.org

Furthermore, this compound itself can be a precursor for other valuable compounds. For instance, the reaction of cyanamides with sarcosine (B1681465) can introduce a guanidino group, a key step in the industrial synthesis of creatine. wikipedia.org Cyanamides can also react with 1,2-diaminobenzene to form 2-aminobenzimidazoles. wikipedia.org The cyanamide moiety is a valuable building block for creating nitrogen-containing heterocycles through various cycloaddition reactions. nih.gov

PrecursorReagent/ReactionProduct Class
N¹-Cyano-S-methylisothioureasAminesCyanoguanidines/Biguanides nih.govbeilstein-journals.org
This compoundSarcosineGuanidino-containing compounds wikipedia.org
This compound1,2-Diaminobenzene2-Aminobenzimidazoles wikipedia.org

Optimization of Reaction Conditions and Yields

Historically, cyanogen bromide has been a common reagent for the synthesis of cyanamides from amines. cardiff.ac.uk However, due to its high toxicity, researchers have explored safer and more efficient alternatives. cardiff.ac.ukresearchgate.net Modern methods often employ less hazardous cyano sources like trichloroacetonitrile or trimethylsilyl (B98337) cyanide (TMSCN). cardiff.ac.ukgoogle.com For instance, a method using trichloroacetonitrile has been developed for a one-pot, two-step synthesis of various cyanamides, offering complementary selectivity to cyanogen bromide. cardiff.ac.uk Another approach utilizes TMSCN as a "green" cyanogen source, driven by an electric current, to synthesize cyanamides from secondary amines at room temperature. google.com

The selection of solvent and base is also crucial. Studies on the synthesis of NCTS (N-cyano-N-phenyl-p-methylbenzenesulfonamide) derivatives showed that using NaOtAm as a base was as effective as NaH. cardiff.ac.uk The introduction of phase transfer catalysts, such as tetrabutylammonium (B224687) salts, can improve reaction homogeneity and efficiency. cardiff.ac.uk In the synthesis of 2-aminoquinazoline (B112073) derivatives from N-benzyl cyanamides, extensive screening of additives and solvents identified concentrated hydrochloric acid as the optimal mediator in hexafluoroisopropanol (HFIP), boosting the yield significantly. mdpi.com

A systematic approach to optimization, such as the Design of Experiment (DoE), has been effectively applied to the synthesis of cyanamide analogues. In the synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key analogue, a DoE-assisted optimization was performed under flow conditions. mdpi.comnih.gov This allowed for the fine-tuning of parameters like temperature and reagent concentration to achieve high yield and purity. mdpi.comnih.gov For example, the reaction of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile with 1,1'-carbonyldiimidazole (B1668759) (CDI) was optimized at a high temperature (210 °C) to promote the necessary cyclisation-carbonylation. mdpi.com

The following table summarizes the optimization of various reaction parameters from different studies on cyanamide synthesis, illustrating the impact of these conditions on product yield.

Table 1: Optimization of Reaction Conditions for Cyanamide Synthesis

Starting Material/Target Reagent/Catalyst Solvent Temperature Yield Reference
2-Iodoaniline CS₂, Fe₂(SO₄)₃·H₂O, NH₃ DMSO Room Temp. 90% heteroletters.org
1,2,3,4-tetrahydroisoquinoline Trichloroacetonitrile, NaOtAm MeCN, DME Room Temp. Not specified cardiff.ac.uk
Secondary Amines TMSCN, Electric Current Not specified Room Temp. High google.com
N-benzyl cyanamide Hydrochloric Acid HFIP 70 °C 85% mdpi.com
3-amino-4-((2-chlorobenzyl)amino)benzonitrile 1,1'-Carbonyldiimidazole (CDI) THF/PEG300 210 °C Nearly quantitative mdpi.comnih.gov

Scale-Up Considerations in Synthesis Research

Transitioning the synthesis of this compound and its analogues from laboratory-scale to industrial production introduces a distinct set of challenges and considerations. Key areas of focus include process safety, cost-effectiveness, reproducibility, and environmental impact. researchgate.netrsc.org A primary concern in scaling up cyanamide synthesis is the use of hazardous materials. Reagents like cyanogen bromide, while effective in the lab, pose significant safety risks on a large scale, prompting the development of synthetic routes that use safer, less toxic alternatives. cardiff.ac.ukresearchgate.net

A significant advancement in addressing scale-up challenges is the adoption of continuous flow chemistry. mdpi.comnih.gov The synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one provides a compelling case study. By translating the reaction from a batch process to a continuous flow system, researchers achieved high reproducibility, especially on a larger scale. mdpi.comnih.gov The flow process allowed for better control over reaction parameters like temperature and mixing, resulting in a multigram-scale synthesis with high purity (>95%) and a productivity of 15 grams per day. mdpi.comnih.gov This approach mitigates the risks associated with handling large quantities of reagents and exothermic reactions, which are common concerns in batch processing. researchgate.net

The economic viability of a synthetic route is paramount for industrial application. This involves using inexpensive and readily available starting materials and reagents. google.comrsc.org For example, an electrochemical method for cyanamide synthesis was developed using cheap and green TMSCN as the cyano source and electricity as the driving agent, making it suitable for both laboratory and industrial-scale production. google.com Similarly, the development of a two-step synthesis for N,N-dibenzyl ureas using widely available cyanamide as a building block highlights a pathway for large-scale production due to its efficiency and use of common materials. rsc.org The successful execution of gram-scale experiments for this method confirmed its feasibility for larger batches. rsc.org

Purification on a large scale is another critical factor. Methods that avoid complex or costly purification steps, such as high-temperature distillation, are preferred. google.com In the flow synthesis of the N-(2-chlorobenzyl) analogue, a straightforward workup involving liquid-liquid extraction was sufficient to isolate the product in high purity, bypassing the need for chromatography. nih.gov

The table below contrasts batch and flow synthesis for the preparation of a key this compound analogue, highlighting the advantages of flow chemistry for scale-up.

Table 2: Comparison of Batch vs. Flow Synthesis for N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one

Parameter Batch Synthesis Flow Synthesis Reference
Scale Lab-scale Multigram-scale mdpi.comnih.gov
Temperature 160 °C (Reflux) 210 °C mdpi.comnih.gov
Reaction Time 16 hours 67 minutes (residence time) mdpi.comnih.gov
Yield 40% Nearly quantitative mdpi.comnih.gov
Purification Chromatographic purification Liquid-liquid extraction nih.gov
Productivity Low 15 g/day nih.gov
Reproducibility Variable High mdpi.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chlorobenzyl Cyanamide

Nucleophilic and Electrophilic Reactivity of the Cyanamide (B42294) Moiety

The cyanamide functional group (N-C≡N) inherently possesses a dual chemical nature, capable of acting as both a nucleophile and an electrophile. researchgate.net The amino nitrogen, with its lone pair of electrons, imparts nucleophilic character. Conversely, the carbon atom of the nitrile group is electrophilic, a characteristic that can be significantly enhanced under certain reaction conditions. researchgate.net

A prime example of this electrophilic reactivity is observed in acid-mediated reactions. In the presence of an acid like hydrochloric acid (HCl), the N-benzyl cyanamide is protonated. mdpi.com This protonation increases the electrophilic character of the cyanamide carbon, making it highly susceptible to attack by nucleophiles. mdpi.com This activation step is critical for initiating reactions such as annulations for the synthesis of heterocyclic compounds. mdpi.commdpi.com While the nitrogen atom can act as a nucleophile, many synthetic applications, such as the formation of quinazolines, leverage the electrophilic nature of the cyano carbon after protonation. mdpi.com

Substitution and Addition Reactions

(2-Chlorobenzyl)cyanamide readily participates in addition reactions, particularly across the carbon-nitrogen triple bond of the cyano group. A significant example is its use in [4+2] annulation reactions to form complex heterocyclic structures. mdpi.commdpi.com

In a reaction with 2-amino aryl ketones, the process is initiated by the nucleophilic attack of the amino group of the ketone onto the electrophilic cyano carbon of the protonated this compound. mdpi.com This step forms an amidine intermediate. This intermediate then undergoes an intramolecular cyclization, where the amino group adds to the carbonyl group, followed by an aromatization step involving the elimination of a water molecule to yield the final 2-aminoquinazoline (B112073) derivative. mdpi.com This sequence demonstrates two key addition steps: an intermolecular addition to the cyano group followed by an intramolecular addition to a carbonyl group.

Catalytic Pathways and Mechanistic Investigations

The synthesis of 2-aminoquinazoline derivatives from N-benzyl cyanamides, including the 2-chloro substituted variant, can be effectively achieved through an acid-mediated pathway. mdpi.comsciprofiles.com Hydrochloric acid in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) facilitates a [4+2] annulation reaction. researchgate.net

Mechanistic studies propose the following pathway: mdpi.com

Protonation: The N-benzyl cyanamide is first protonated by the acid, which enhances the electrophilicity of the cyano carbon.

Nucleophilic Attack: The amino group of a co-reactant, such as a 2-amino aryl ketone, attacks the activated cyano carbon.

Isomerization & Cyclization: The resulting amidine intermediate isomerizes and then undergoes an intramolecular nucleophilic addition to the carbonyl group.

Aromatization: The final step involves the elimination of a water molecule to form the stable, aromatic 2-aminoquinazoline ring system.

This acid-mediated reaction demonstrates good functional group tolerance and provides high yields for a variety of substrates. mdpi.commdpi.com

Exploration of 2 Chlorobenzyl Cyanamide Derivatives and Analogues

Synthesis of Structurally Modified Cyanamides

The generation of analogues of (2-Chlorobenzyl)cyanamide can be achieved by altering either the aromatic benzyl (B1604629) portion of the molecule or by introducing different substituents onto the cyanamide (B42294) nitrogen, leading to a wide variety of structurally diverse compounds.

Variations in the Benzyl Moiety (e.g., positional isomers, further substitutions)

The synthesis of structural analogues of this compound is readily accomplished by employing differently substituted benzyl halides or benzylamines as starting materials. The most common method for preparing such monosubstituted cyanamides is the electrophilic cyanation of a primary amine, often using a reagent like cyanogen (B1215507) bromide (BrCN). mdpi.com

For instance, positional isomers such as (3-Chlorobenzyl)cyanamide and (4-Chlorobenzyl)cyanamide can be prepared from their respective benzylamine (B48309) precursors, 3-chlorobenzylamine (B151487) and 4-chlorobenzylamine. wikipedia.orgdrnikitagandotra.com A specific example is the synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, a chiral analogue, which was achieved in an 84% yield by reacting (R)-4-chloro-α-methylbenzylamine with cyanogen bromide. mdpi.com This demonstrates that modifications can include not only the position of the chloro-substituent but also additional alkyl groups on the benzylic carbon.

The utility of these varied benzyl cyanamide analogues is demonstrated by their successful use as substrates in subsequent chemical transformations. A study on the synthesis of 2-aminoquinazoline (B112073) derivatives showcased the reactivity of a broad range of N-benzyl cyanamides with different substituents on the aromatic ring. mdpi.com This highlights that the core reactivity of the cyanamide group is maintained across a spectrum of analogues bearing diverse electronic and steric features on the benzyl moiety.

Table 1: Substrate Scope of Substituted N-Benzyl Cyanamides in the Synthesis of 2-Aminoquinazolines mdpi.com
Substituent on Benzyl MoietyProductYield (%)
H (N-benzyl cyanamide)N-benzyl-4-methylquinazolin-2-amine85
3-Me4-Methyl-N-(3-methylbenzyl)quinazolin-2-amine88
4-OMeN-(4-methoxybenzyl)-4-methylquinazolin-2-amine92
4-FN-(4-fluorobenzyl)-4-methylquinazolin-2-amine83
3-ClN-(3-chlorobenzyl)-4-methylquinazolin-2-amine86
2-BrN-(2-bromobenzyl)-4-methylquinazolin-2-amine75
4-IN-(4-iodobenzyl)-4-methylquinazolin-2-amine60

N-Substituted Cyanamide Architectures

Beyond simple alkyl or benzyl groups, more complex architectures can be attached to the cyanamide nitrogen. The fundamental reactivity of the cyanamide functional group allows for its incorporation into a variety of molecular frameworks. nih.govresearchgate.net

One common strategy is the electrophilic cyanation of secondary amines, which yields disubstituted cyanamides. nih.gov For example, a facile and environmentally friendly two-step synthesis has been developed for producing N,N-dibenzyl cyanamides. This method involves the reaction of cyanamide with various substituted benzyl bromides to form the corresponding N,N-dibenzyl cyanamide intermediates in good yields. rsc.org

Furthermore, the cyanamide nitrogen can be part of a heterocyclic ring system. Research has shown the synthesis of 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives. These compounds were prepared by reacting thiazolidin-2-cyanamide (B8092505) with various substituted benzyl bromides, resulting in N-alkylation of the thiazolidine (B150603) nitrogen, which is directly attached to the cyanamide group. researchgate.net Other synthetic routes to access diverse cyanamides include the Tiemann rearrangement of amidoximes. nih.gov These methods provide access to a vast chemical space of N-substituted cyanamide architectures for further synthetic exploration.

Cycloaddition Chemistry of Cyanamides

The carbon-nitrogen triple bond of the cyanamide moiety is an active participant in cycloaddition reactions, serving as a dienophile or dipolarophile to construct five- and six-membered heterocyclic rings. nih.gov The [2+2+2] cycloaddition, particularly when catalyzed by transition metals, is a powerful method for synthesizing substituted pyridine (B92270) rings.

Nickel-catalyzed [2+2+2] cycloaddition reactions between diynes and cyanamides have been shown to be highly effective for producing N,N-disubstituted 2-aminopyridines. nih.gov These reactions often proceed at room temperature with low catalyst loadings and exhibit broad substrate scope, accommodating both internal and terminal diynes. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is crucial for the success of these transformations. nih.gov Iron-based catalyst systems have also been developed for these cycloadditions. rsc.org

The reaction tolerates a variety of cyanamides, including those with alkyl, aryl, and allyl substituents, leading to a diverse range of 2-aminopyridine (B139424) products.

Table 2: Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides nih.govnih.gov
DiyneCyanamideCatalyst SystemProductYield (%)
Diethyl dipropargylmalonateN-CyanopyrrolidineNi(COD)₂ / IMesDiethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7(6H)-carboxylate derivative95
Diethyl dipropargylmalonateN-CyanomorpholineNi(COD)₂ / IMesMorpholine-fused pyridine derivative98
Diethyl dipropargylmalonateN,N-DimethylcyanamideNi(COD)₂ / IMesN,N-dimethyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridin-5-amine derivative82
Diethyl dipropargylmalonateN-Allyl-N-methylcyanamideNi(COD)₂ / IMesN-allyl-N-methyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridin-5-amine derivative88
1,1-DipropargylcyclohexaneN-CyanopyrrolidineNi(COD)₂ / IMesSpiro[cyclohexane-1,7'- mdpi.commdpi.comrsc.orgsmolecule.comtetrahydro-1H-pyrrolo[3,4-c]pyridine] derivative92
N-Tosyl-dipropargylamineN-CyanomorpholineNi(COD)₂ / XantphosTosyl-protected pyrrolo[3,4-c]pyridine derivative85

Transformation into Heterocyclic Systems

The cyanamide functional group is a valuable precursor for a multitude of heterocyclic compounds, including guanidines, ureas, thiohydantoins, and quinazolines. These transformations typically involve the addition of a nucleophile to the electrophilic carbon of the nitrile group, often followed by cyclization.

Guanidines: The synthesis of guanidines from cyanamides is a common transformation, achieved by the addition of an amine to the cyano group. This reaction can be catalyzed by various agents. For example, scandium(III) triflate has been shown to be an efficient catalyst for the guanylation of a wide range of amines with cyanamide in water. thieme-connect.com Another classical method involves the reaction of amine nitrates with calcium cyanamide. cdnsciencepub.com These methods provide access to mono-, di-, and trisubstituted guanidines.

Table 3: Synthesis of Guanidine Derivatives from Cyanamides
Amine SubstrateCyanamide SourceCatalyst/ConditionsProductYield (%)Reference
AnilineCyanamideSc(OTf)₃, H₂O, 100 °CPhenylguanidine82 thieme-connect.com
4-MethoxyanilineCyanamideSc(OTf)₃, H₂O, 100 °C(4-Methoxyphenyl)guanidine88 thieme-connect.com
BenzylamineCyanamideSc(OTf)₃, H₂O, 100 °CBenzylguanidine88 thieme-connect.com
MorpholineCyanamideSc(OTf)₃, H₂O, 100 °CMorpholine-4-carboximidamide78 thieme-connect.com
Ethylamine NitrateCalcium CyanamideAqueous solutionEthylguanidine Nitrate41 cdnsciencepub.com
Benzylamine NitrateCalcium CyanamideAqueous solutionBenzylguanidine Nitrate35 cdnsciencepub.com

Ureas: Cyanamides can be converted to their corresponding urea (B33335) derivatives through hydration of the nitrile bond. This transformation can be accomplished using various methods. A recently developed green chemistry approach involves the oxidation of N,N-dibenzyl cyanamides using hydrogen peroxide as the oxidant under mild, metal-free conditions to afford N,N-dibenzyl ureas in moderate to good yields. rsc.org

Table 4: Synthesis of N,N-Dibenzyl Ureas via Oxidation of N,N-Dibenzyl Cyanamides rsc.org
Substituent on Benzyl RingsStarting CyanamideProduct UreaYield (%)
HN,N-Dibenzylcyanamide1,1-Dibenzylurea84
4-MeN,N-Bis(4-methylbenzyl)cyanamide1,1-Bis(4-methylbenzyl)urea81
4-FN,N-Bis(4-fluorobenzyl)cyanamide1,1-Bis(4-fluorobenzyl)urea76
2-BrN,N-Bis(2-bromobenzyl)cyanamide1,1-Bis(2-bromobenzyl)urea75
3-ClN,N-Bis(3-chlorobenzyl)cyanamide1,1-Bis(3-chlorobenzyl)urea78

Thiohydantoins: 2-Thiohydantoins, which are sulfur analogues of hydantoins, are valuable heterocyclic scaffolds. An efficient synthesis route starts from N-cyano-N-alkyl/arylaminoacetates, which are derivatives of cyanamide. The reaction of these intermediates with a thiophosphorylating agent like diethyl thiophosphate under solvent-free conditions leads to the formation of N-1 substituted thiohydantoins in good to excellent yields. thieme-connect.combibliotekanauki.pl The process is thought to proceed via an unstable thioureido intermediate that cyclizes to form the thiohydantoin ring. bibliotekanauki.pl

Quinazoline (B50416) Derivatives: The quinazoline scaffold is prevalent in many biologically active molecules. A highly efficient method for synthesizing 2-aminoquinazoline derivatives involves the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.com This reaction tolerates a wide range of functional groups on both reaction partners, demonstrating its robustness and applicability for creating libraries of substituted quinazolines. mdpi.comresearchgate.net

Table 5: Synthesis of 2-Aminoquinazoline Derivatives from N-Benzyl Cyanamides mdpi.com
N-Benzyl Cyanamide Substituent2-Amino Aryl Ketone SubstituentProductYield (%)
H4-MeN-benzyl-4-methylquinazolin-2-amine85
3-Cl4-MeN-(3-chlorobenzyl)-4-methylquinazolin-2-amine86
4-OMe4-MeN-(4-methoxybenzyl)-4-methylquinazolin-2-amine92
H5-ClN-benzyl-7-chloro-4-phenylquinazolin-2-amine86
H5-FN-benzyl-7-fluoro-4-phenylquinazolin-2-amine82
3-Me5-Cl7-Chloro-N-(3-methylbenzyl)-4-phenylquinazolin-2-amine89

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

For ¹H NMR , the spectrum of (2-Chlorobenzyl)cyanamide would be expected to show distinct signals corresponding to the aromatic protons on the chlorobenzyl group and the methylene (B1212753) (-CH₂-) protons. The chemical shifts (δ) and coupling patterns (J) would provide information about the electronic environment and connectivity of these protons.

In ¹³C NMR spectroscopy, signals for each unique carbon atom in this compound would be observed. The chemical shifts would help identify the aromatic carbons, the methylene carbon, and the carbon of the cyanamide (B42294) group (-N-C≡N). The cyanamide carbon typically appears in a characteristic range (around 110-120 ppm). ucl.ac.uk

A hypothetical data table for the NMR analysis of this compound would look like this:

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Valuee.g., d, t, me.g., 1H, 2HAromatic CH
Valuee.g., se.g., 2HCH₂
Valuee.g., s (broad)e.g., 1HNH

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
ValueAromatic C-Cl
ValueAromatic CH
ValueAromatic C-CH₂
ValueCH₂
ValueC≡N

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands. A prominent, sharp band corresponding to the nitrile (C≡N) stretching vibration of the cyanamide group would be anticipated around 2200-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration. The N-H stretching of the cyanamide group would also be visible.

Hypothetical IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3300-3400MediumN-H Stretch
e.g., 3000-3100MediumAromatic C-H Stretch
e.g., 2850-2960MediumAliphatic C-H Stretch
e.g., 2200-2260Sharp, StrongC≡N Stretch
e.g., 1400-1600VariableAromatic C=C Stretch
e.g., 600-800StrongC-Cl Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic ring. The presence of the chloro and cyanamide substituents would influence the exact position and intensity of these absorptions.

Hypothetical UV-Vis Data for this compound

λ_max (nm)Molar Absorptivity (ε)SolventAssignment
ValueValuee.g., Ethanolπ → π transition
ValueValuee.g., Ethanolπ → π transition

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak. Fragmentation patterns would provide further structural information, with likely fragments corresponding to the loss of the cyanamide group or the chlorobenzyl moiety.

Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
ValueValue[M]⁺
ValueValue[M+2]⁺
ValueValueFragment Ion (e.g., [C₇H₆Cl]⁺)
ValueValueFragment Ion (e.g., [CH₂CN₂]⁺)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the cyanamide N-H group. This would offer an unambiguous confirmation of its molecular structure. To date, no public crystallographic data for this specific compound appears to be available.

Methodologies for Resolving Spectroscopic Data Contradictions

In the analysis of any new or complex compound, discrepancies can arise between different spectroscopic datasets or when compared to predicted values. Resolving these contradictions involves a systematic approach. This can include re-running experiments under different conditions, using alternative ionization methods in mass spectrometry, or employing two-dimensional NMR techniques (like COSY, HSQC, and HMBC) to establish unambiguous correlations between protons and carbons. In cases of persistent ambiguity, the synthesis and analysis of isotopically labeled analogues or comparison with structurally similar, well-characterized compounds can be invaluable. Ultimately, single-crystal X-ray crystallography, where applicable, provides the most definitive structural evidence.

Computational and Theoretical Investigations of 2 Chlorobenzyl Cyanamide

Quantum Mechanical Calculations for Molecular Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. faccts.dewavefun.com For (2-Chlorobenzyl)cyanamide, these calculations would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for Analogous Compounds This table presents data from structurally related molecules to illustrate the typical output of geometry optimization calculations.

ParameterRelated CompoundMethod/Basis SetCalculated ValueSource
C=O Bond Length3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-oneB3LYP/6-311G(d,p)1.203 Å researchgate.net
C-Cl Bond LengthDi(p-chlorobenzyl) tin(IV) complexB3LYP/cc-pVDZ1.75 Å (average) researchgate.net
C≡N Bond LengthCyanide Anion (CN⁻)B3LYP/6-311++G(3df,3pd)1.171 Å shd-pub.org.rs
C-N (Amide) Bond AnglePhenylcyanamide ComplexNot Specified~120° srce.hr

Electronic Structure Analysis

Electronic structure analysis delves into the distribution of electrons within the molecule, which governs its chemical properties. Key analyses include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. schrodinger.comossila.com A small gap suggests high reactivity, while a large gap indicates high stability. physchemres.org DFT calculations are commonly used to compute these orbital energies. ossila.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the cyanamide (B42294) group and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. physchemres.orgmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and stabilizing interactions within a molecule, such as hyperconjugation. grafiati.com It evaluates the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their importance. For instance, in cyanamide, a strong interaction exists between the lone pair of the amine nitrogen and the antibonding orbital of the C≡N group, contributing to molecular stability. mdpi.com

Table 2: Illustrative Electronic Properties from Computational Studies of Related Molecules This table presents typical electronic property data obtained from calculations on analogous compounds.

PropertyRelated CompoundMethod/Basis SetCalculated ValueSource
HOMO-LUMO Gap (Egap)[4-(4-chlorophenyl)...]cyanamide 2B3LYP/6-311G3.4014 eV researchgate.net
HOMO EnergyRubrene-Cyanide DerivativeB3LYP/6-311G-5.4996 eV iosrjournals.org
LUMO EnergyRubrene-Cyanide DerivativeB3LYP/6-311G-2.899 eV (Approx.) iosrjournals.org
NBO Interaction Energy (E(2))CyanamideNot Specified39.81 kcal/mol (LP(N1) -> σ*(C4-N5)) mdpi.com

Mechanistic Pathways Modeling

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling potential routes, locating transition states (TS), and calculating the associated energy barriers, researchers can predict the most favorable mechanism for a given transformation. diva-portal.orgresearchgate.net

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing molecules. The primary techniques include the prediction of vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to the peaks observed in experimental IR and Raman spectra. researchgate.net However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, one would expect characteristic vibrational modes for the C≡N stretch (around 2200-2260 cm⁻¹), C-Cl stretch, and various vibrations associated with the aromatic ring and CH₂ group.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. conicet.gov.arconicet.gov.ar It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies can be converted to absorption wavelengths (λ_max), which correspond to the peaks in a UV-Vis spectrum. schrodinger.com The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. conicet.gov.ar For an aromatic molecule like this compound, the spectrum would likely be dominated by π→π* transitions within the benzene (B151609) ring.

Table 3: Examples of Predicted Spectroscopic Data for Related Compounds This table shows representative data from spectroscopic predictions on analogous molecules.

Spectroscopy TypeParameterRelated CompoundMethodPredicted ValueSource
IRC-S Stretching Freq.5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazoleDFT/B3LYP656-781 cm⁻¹ researchgate.net
UV-Visλmax (π→π*)ChloropyridineTD-DFT~250-270 nm researchgate.net
UV-VisλmaxRuthenium(II)-acetonitrile complexTD-DFT~400-600 nm (MLCT band) conicet.gov.arrsc.org
NMR13C Chemical Shift (C≡N)PhenylcyanamideNMR Spectroscopyδ 110–120 ppm

Applications of 2 Chlorobenzyl Cyanamide in Advanced Chemical Synthesis

Role as a Key Intermediate and Building Block in Organic Synthesis

The cyanamide (B42294) functional group is a versatile 1C-2N building block for constructing nitrogen-rich molecules. researchgate.net (2-Chlorobenzyl)cyanamide can serve as a key intermediate due to the unique electronic properties of its N-C-N framework, which features both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This duality allows it to react with a wide range of electrophilic and nucleophilic partners.

As a building block, it can be used to introduce the (2-chlorobenzyl)amino moiety into larger molecular scaffolds. This is particularly relevant in medicinal and agricultural chemistry, where the introduction of specific substituted benzyl (B1604629) groups can modulate a molecule's biological activity. The reactivity of the cyanamide group allows for its transformation into other important functional groups, such as ureas and guanidines, further expanding its utility as a synthetic intermediate. researchgate.net The related compound, 2-chlorobenzyl cyanide, is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting a similar potential for its cyanamide analogue. myskinrecipes.com

Synthesis of Complex Organic Molecules

Substituted cyanamides are valuable precursors for the synthesis of complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. researchgate.net The carbon-nitrogen triple bond of the cyanamide group readily participates in cycloaddition reactions, providing pathways to various five- and six-membered ring systems. nih.gov

Cycloaddition Reactions:

[3+2] Cycloadditions: Substituted cyanamides can react as dipolarophiles with 1,3-dipoles. For instance, reactions with nitrile oxides can yield 1,2,4-oxadiazole (B8745197) derivatives. nih.gov The reaction of this compound in such a sequence would produce a 5-imino-1,2,4-oxadiazole bearing the 2-chlorobenzyl group, a scaffold of interest in medicinal chemistry.

[2+2+2] Cycloadditions: Metal-catalyzed co-cyclization of cyanamides with alkynes or diynes is a powerful method for constructing functionally diverse six-membered heterocycles like 2-aminopyridines and aminopyrimidines. nih.gov Utilizing this compound in these reactions would allow for the direct synthesis of complex pyridine (B92270) or pyrimidine (B1678525) cores functionalized with a (2-chlorobenzyl)amino group.

The table below illustrates representative cycloaddition reactions where a substituted cyanamide acts as a key building block.

Reaction TypeReactantsHeterocyclic ProductCatalyst/Conditions
[3+2] Cycloaddition Substituted Cyanamide + Nitrile Oxide5-Imino-1,2,4-oxadiazoleBase (e.g., TBAF)
Gold-Catalyzed Heterocyclization Substituted Cyanamide + Terminal Alkyne2-Amino-1,3-oxazoleGold(I) catalyst, Oxidant
[2+2+2] Co-cyclization Substituted Cyanamide + Diyne2-Aminopyridine (B139424) derivativeMetal catalyst (e.g., Ni, Fe, Ir)

This table presents generalized reactions for substituted cyanamides.

Integration into Fine Chemical Production

Fine chemicals are pure, single chemical substances produced in limited quantities for high-value applications, such as pharmaceuticals and agrochemicals. Cyanamide itself is considered a significant fine chemical feedstock. The related intermediate, 2-chlorobenzyl cyanide, is used in the production of dyes, pigments, pharmaceuticals, and pesticides. chemicalbull.com

Given this context, this compound is well-suited for integration into fine chemical production. Its potential role as a precursor to complex, biologically active heterocycles places it firmly within the value chain of research and development for new drugs and specialized agrochemicals. The production of such intermediates typically involves multi-step syntheses in multipurpose batch reactors, characteristic of the fine chemical industry. The ability to introduce the specific 2-chlorobenzyl group via the versatile cyanamide handle makes it a candidate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery.

Development of Novel Reagents and Catalysts

While this compound is more likely to be a substrate, the broader class of organo-cyanamides has been explored in the development of new synthetic methodologies and reagents. rsc.org

Role as a Reagent: Substituted cyanamides can function as aminating or cyanating reagents under specific conditions. For example, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has been used in a novel, DMAP-catalysed amidation of carboxylic acids, where it unconventionally serves as an amine source through a desulfonylation/decyanation pathway. rsc.org This suggests that this compound could potentially be developed into a reagent for transferring the (2-chlorobenzyl)amino group under specific catalytic conditions. Furthermore, the development of safer, easier-to-handle cyanating agents to replace toxic options like cyanogen (B1215507) bromide is an active area of research, and substituted cyanamides are key candidates. researchgate.net

Role in Catalyst Development: The nitrogen atoms in the cyanamide moiety can act as ligands, coordinating to metal centers. The coordination chemistry of cyanamides is an area of study, and complexes involving cyanamide ligands have been synthesized and characterized. nih.gov While there is no direct evidence of this compound being used to create new catalysts, its ability to coordinate with transition metals could be exploited. A molecule incorporating the this compound framework could potentially be part of a larger ligand structure, designed to influence the stereoselectivity or reactivity of a metal-catalyzed reaction.

Biological and Biomedical Research Applications of 2 Chlorobenzyl Cyanamide and Its Analogues

Pharmaceutical Applications

The (2-Chlorobenzyl)cyanamide core structure is a key component in the synthesis of several important pharmaceutical compounds and a promising scaffold for the development of new therapeutic agents.

This compound serves as a crucial intermediate in the synthesis of commercially significant drugs, including the antiplatelet agent Clopidogrel. The synthesis of Clopidogrel often involves the use of 2-chlorobenzyl cyanide, a closely related precursor to this compound, which undergoes a series of reactions to form the final active pharmaceutical ingredient.

While direct synthesis pathways for Granisetron Hydrochloride from this compound are not extensively detailed in publicly available literature, the synthesis of Granisetron involves the condensation of 1-methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. newdrugapprovals.orgnih.govlookchem.comgoogle.comebi.ac.uk The structural components of this compound could potentially be modified to serve as precursors for intermediates in such syntheses.

Table 1: this compound as a Precursor in Drug Synthesis

Drug Therapeutic Class Role of this compound or its Precursor
Clopidogrel Antiplatelet 2-Chlorobenzyl cyanide is a key starting material.

Research has demonstrated that analogues of this compound exhibit a range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity: A study on the synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole (B1671886) analogues identified a compound containing the 2-chlorobenzyl moiety, 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, as a hit compound with significant antitumor activity. ekb.eg This compound demonstrated a mean GI50 value of 3.903 µM, a TGI value of 29.10 µM, and an LC50 value of 57.54 µM in the National Cancer Institute's 60-cell line screen. ekb.eg

Antibacterial and Antifungal Activity: While specific studies on the antibacterial activity of this compound are limited, related benzyl (B1604629) cyanide and cyanamide (B42294) derivatives have shown antimicrobial properties. For instance, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and 2-benzyl amino-substituted benzoxazines have been synthesized and tested for their in vitro antibacterial and antifungal activity. nih.gov Additionally, a patent has been filed for benzyl cyanide derivatives as agricultural and horticultural fungicides, indicating their potential to control a wide range of plant diseases. orientjchem.org

Antiviral Activity: The potential of benzyl cyanide derivatives as antiviral agents is an area of ongoing research. Machine learning techniques have been employed to screen cyanobacterial secondary metabolites for potential antiviral compounds, with amides being a predominant class of hits. justia.com Furthermore, some benzyl-substituted quinazoline (B50416) derivatives have shown activity against varicella-zoster virus and human cytomegalovirus. nih.gov

PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibitors are used to treat conditions like chronic obstructive pulmonary disease (COPD). The design and synthesis of novel PDE4 inhibitors often involve scaffolds that could potentially be derived from or are analogous to this compound. newdrugapprovals.orgncsu.edu Research into benzimidazole (B57391) derivatives as PDE4 inhibitors has yielded compounds with high selective inhibition and good safety profiles in preclinical models. newdrugapprovals.org

Table 2: Investigated Biological Activities of this compound Analogues

Biological Activity Compound/Analogue Class Key Findings Reference
Anticancer 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide Identified as a hit compound with significant antitumor activity (MG-MID GI50 = 3.903 µM). ekb.eg

The development of methods for the asymmetric synthesis of chiral drugs is a critical area of pharmaceutical research. While specific examples detailing the use of this compound in asymmetric synthesis are not abundant, the principles of enantioselective synthesis are broadly applicable to molecules with prochiral centers. Hydroxynitrile lyases, for instance, are enzymes used in the enantioselective synthesis of cyanohydrins from aldehydes and cyanide, a reaction that highlights the potential for creating chiral centers in molecules related to benzyl cyanide. rsc.org The synthesis of chiral sulfinyl compounds has also been explored using cyanamide derivatives. bcipl.co.in

Agrochemical Applications (e.g., Herbicides, Fungicides, Insecticides)

Benzyl cyanide and its derivatives have found applications in the agrochemical industry as active ingredients in pesticides. lookchem.comresearchgate.netresearchgate.netatamanchemicals.comwikipedia.orgnih.gov

Herbicides: Dimethyl cyanamide has been shown to possess herbicidal properties, controlling undesirable vegetation when applied to the soil or as a post-emergence foliar treatment. google.com While direct data on this compound is scarce, the broader class of cyanamide derivatives is of interest in herbicide research.

Fungicides: A Japanese patent describes benzyl cyanide derivatives for use as agricultural and horticultural fungicides, demonstrating excellent control of a wide range of plant diseases with good crop safety. orientjchem.org

Insecticides: Benzyl cyanide is listed as a starting material for the manufacture of insecticides. atamanchemicals.com

Materials Science Applications (e.g., Polymers, Nanomaterials, Fluorescent Whitening Agents)

The chemical properties of this compound and its precursors make them useful in the synthesis of various materials.

Polymers: Benzyl cyanide plays a role in the synthesis of special polymers and copolymers. lookchem.com The cyano group can participate in polymerization reactions, and the benzyl group can be functionalized to modify the polymer's properties. Cyanamides, in general, can undergo cycloaddition reactions to form heterocyclic structures that can be incorporated into polymer chains. nih.govnih.govmdpi.com

Nanomaterials: While direct applications of this compound in nanomaterial synthesis are not well-documented, the functionalization of nanoparticles is a key area of research. nih.govmdpi.com Benzyl groups can be used to modify the surface of nanoparticles, enhancing their properties for biomedical applications such as drug delivery and bio-imaging. nih.govmdpi.com

Fluorescent Whitening Agents: Stilbene-based fluorescent whitening agents, which are widely used in textiles, plastics, and paper, are often synthesized using cyanuric chloride. ekb.egjustia.comncsu.eduresearchgate.netresearchgate.netwikipedia.orgmdpi.comnih.gov The synthesis involves the reaction of cyanuric chloride with diaminostilbene disulfonic acid and various amines, a process where a cyanamide-like linkage is formed. justia.comncsu.eduresearchgate.net

Role in Biochemical Research

In biochemical research, this compound and its derivatives primarily serve as intermediates in the synthesis of more complex molecules that are used to study biological processes. For example, their role as precursors to drugs like Clopidogrel allows for the synthesis of labeled versions of these drugs, which can be used in metabolic and pharmacokinetic studies. Furthermore, the development of inhibitors for enzymes such as monoamine oxidases and cholinesterases often involves the synthesis of novel compounds, and scaffolds related to this compound could be employed in the design of such inhibitors for use in enzyme inhibition studies. nih.govnih.gov

Environmental and Toxicological Aspects of 2 Chlorobenzyl Cyanamide

Ecotoxicity Studies (e.g., Impact on Aquatic Organisms)

Specific ecotoxicity studies on (2-Chlorobenzyl)cyanamide for aquatic organisms are not available in published scientific literature. However, the toxicity of related compounds can provide an indication of its potential environmental impact. For instance, the parent compound, cyanamide (B42294), is known to be moderately toxic to a range of aquatic life.

Data for the related compound, cyanamide, suggests the following toxicity levels:

OrganismToxicity Level
BirdsModerately toxic
FishModerately toxic
Aquatic InvertebratesModerately toxic
HoneybeesModerately toxic
EarthwormsModerately toxic

This table is based on data for Cyanamide and is intended for illustrative purposes only, as specific data for this compound is unavailable.

The presence of the chlorobenzyl group in this compound may alter its toxicity profile compared to cyanamide. Chlorinated aromatic compounds can exhibit significant toxicity, and the addition of this functional group could potentially increase its impact on aquatic organisms.

Biodegradation and Environmental Fate

There is no specific information on the biodegradation and environmental fate of this compound. However, insights can be drawn from the behavior of cyanamide and chlorinated aromatic compounds.

Cyanamide is not persistent in soil but may persist in water under certain conditions. It is highly soluble in water and volatile, suggesting it is unlikely to leach into groundwater. herts.ac.uk The biodegradability of cyanamide itself is low, with a reported aerobic degradation rate of 0%. env.go.jp Hydrolysis is a potential degradation pathway, with half-lives of over a year at neutral and acidic pH, and 122 days at a pH of 9. env.go.jp

The chlorobenzyl group is expected to influence the environmental fate of the molecule. Halogenated aromatic compounds can be resistant to degradation. For example, the microbial degradation of benzyl (B1604629) chloride, a related compound, has been studied, indicating that dehalogenation is a critical step in its breakdown.

Quaternary ammonium (B1175870) compounds with benzyl substitutions are known to have a strong affinity for sewage sludge, sediments, and soils. nih.gov While this compound is not a quaternary ammonium compound, the benzyl group may contribute to similar sorption behaviors. Volatilization of such compounds from soil or water is generally not expected to be a significant process. nih.gov

Metabolite Identification and Analysis

Specific metabolites of this compound have not been identified due to the absence of dedicated studies. However, based on the metabolism of similar compounds, potential breakdown products can be hypothesized.

For bromobenzyl cyanide, metabolism can lead to the formation of bromobenzoic acid and thiocyanate. nih.gov This suggests that a key metabolic pathway for this compound could involve the hydrolysis of the cyanamide group and oxidation of the benzyl group. It is plausible that metabolism could release cyanide ions, which are then converted to the less toxic thiocyanate. nih.gov

The degradation of cyanamide in soil can lead to the formation of urea (B33335), which is then converted to ammonium and subsequently to nitrate. europa.eu It is possible that this compound could undergo a similar transformation of its cyanamide moiety.

Mechanisms of Toxicity and Biological Impact

The precise mechanisms of toxicity for this compound have not been elucidated. However, the toxicity of related benzyl cyanide and cyanamide compounds can offer insights into its potential biological impact.

A primary concern with compounds containing a cyanide group is the potential for the release of cyanide ions. chemicalbook.com Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration. nih.gov Inhalation of high concentrations of similar cyanide-containing compounds can lead to central nervous system depression and asphyxiation. chemicalbook.com

The presence of the 2-chloro substitution on the benzyl ring may also contribute to its toxicity. Chlorinated aromatic compounds can exert toxic effects through various mechanisms, including acting as uncouplers of oxidative phosphorylation or through the generation of reactive oxygen species.

Regulatory Frameworks for Environmental Risk Assessment in Chemical Production

The production and use of chemical substances are governed by comprehensive regulatory frameworks designed to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of several key pieces of legislation.

The Toxic Substances Control Act (TSCA) provides the EPA with the authority to require reporting, record-keeping, and testing requirements, as well as restrictions relating to chemical substances and/or mixtures. deskera.com The TSCA aims to assess and manage the risks posed by new and existing chemicals. ehn.org

The Clean Air Act regulates air emissions from chemical manufacturing facilities, while the Clean Water Act controls the discharge of pollutants into surface waters. deskera.com The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal. deskera.com

A crucial component of these regulations is the requirement for a thorough risk assessment, which involves a four-step process: acs.org

Hazard Identification: Identifying the potential adverse health and environmental effects of a chemical.

Dose-Response Assessment: Determining the relationship between the magnitude of exposure and the probability of adverse effects.

Exposure Assessment: Evaluating the pathways, duration, and magnitude of exposure to a chemical.

The EPA's Risk Management Program (RMP) rule, under the authority of the Clean Air Act, requires facilities that use certain hazardous substances to develop a plan to prevent accidental releases and to respond to emergencies. velaw.comint-enviroguard.com

These regulatory frameworks mandate that chemical manufacturers provide data on the environmental fate and ecotoxicity of their products to ensure a comprehensive environmental risk assessment is conducted before and during their production and use. acs.org

Q & A

What are the recommended synthetic pathways for (2-Chlorobenzyl)cyanamide, and what analytical techniques confirm its purity?

Basic Research Question
Synthesis of this compound can be achieved via nucleophilic substitution reactions, where 2-chlorobenzyl chloride reacts with cyanamide derivatives under controlled pH and temperature. Key steps include purification through recrystallization or column chromatography. Analytical validation involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. X-ray diffraction (XRD) is recommended for crystallographic characterization .

How does the chlorobenzyl substituent influence the reactivity of cyanamide in peptide bond formation compared to unsubstituted cyanamide?

Advanced Research Question
The chlorobenzyl group enhances electrophilicity at the cyanamide moiety, potentially increasing its catalytic efficiency in peptide bond formation. Methodologically, comparative kinetic studies under prebiotic conditions (e.g., aqueous solutions at pH 5–7) should quantify reaction rates using HPLC-MS. Control experiments with unsubstituted cyanamide and structural analogs (e.g., fluorobenzyl derivatives) can isolate electronic effects. Computational modeling (DFT) further elucidates transition-state stabilization .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
Due to potential cyanide release upon decomposition, use fume hoods, nitrile gloves, and gas detectors. Emergency protocols should include blood cyanide level tests for exposed individuals. Storage requires airtight containers in cool (<4°C), dark conditions to prevent hydrolysis. Regular air monitoring and OSHA-compliant documentation are critical .

How can researchers design experiments to assess the environmental impact of this compound on soil microbial communities?

Advanced Research Question
Adopt a randomized block design with treatments mimicking agricultural runoff concentrations. Measure soil pH, microbial biomass carbon (via chloroform fumigation), and community structure (PLFA profiling) at 14-day intervals. Canonical variate analysis (CVA) identifies shifts in microbial diversity. Parallel toxicity assays (e.g., EC50 for nitrifying bacteria) quantify dose-dependent effects .

In agricultural studies, how do concentration-dependent effects of cyanamide derivatives on plant physiology inform optimal dosing strategies for this compound?

Advanced Research Question
Dose-response experiments (e.g., 0.5–3.5% w/v) should track bud sprouting percentages and flowering time. Use polynomial regression to model non-linear effects (e.g., inhibition at high doses). Field trials must account for rootstock variability (e.g., Pyrus communis vs. Vitis vinifera) and climate conditions. Meta-analysis of historical data (e.g., 2009–2013 trials) resolves contradictions in efficacy .

What spectroscopic methods are most effective for characterizing the crystal structure of this compound?

Basic Research Question
Single-crystal XRD is the gold standard for resolving bond lengths and angles. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group identification (C≡N stretch at ~2200 cm⁻¹) and solid-state NMR for lattice dynamics. Thermal gravimetric analysis (TGA) assesses stability up to decomposition thresholds .

How can contradictory results regarding the efficacy of cyanamide derivatives in bud sprouting be resolved through meta-analytical approaches?

Advanced Research Question
Pool data from independent studies (e.g., pear vs. grapevine trials) using standardized metrics (e.g., sprouting percentage at 15 days post-application). Apply mixed-effects models to account for variability in rootstock, climate, and application timing. Subgroup analysis identifies moderators (e.g., optimal dose for temperate vs. subtropical regions) .

What are the key differences in the chemical properties of this compound compared to its non-chlorinated analogs?

Basic Research Question
The chloro-substituent increases lipophilicity (logP ~1.8 vs. ~0.5 for benzyl cyanamide), altering solubility and bioavailability. Comparative UV-Vis spectroscopy reveals bathochromic shifts due to electron-withdrawing effects. Differential scanning calorimetry (DSC) shows higher thermal stability (ΔT ~20°C) .

What in vitro models are appropriate for studying the potential role of this compound in prebiotic chemistry?

Advanced Research Question
Simulate early Earth conditions (e.g., Miller-Urey apparatus with CH₄/NH₃ atmospheres) to test peptide polymerization. Use LC-MS/MS to identify oligomerization products. Compare outcomes with cyanamide controls and vary pH (3–9) to assess catalytic versatility. Replicate experiments with deuterated solvents to trace reaction pathways .

How do variations in experimental conditions (e.g., temperature, pH) affect the stability and reactivity of this compound in aqueous solutions?

Advanced Research Question
Conduct accelerated stability studies (25–60°C, pH 4–10) with periodic sampling. Monitor degradation via HPLC-UV and identify byproducts (e.g., 2-chlorobenzylamine) using GC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life. Reactivity under oxidative conditions is tested via H₂O₂ titration and ESR spectroscopy for radical intermediates .

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Feasible Synthetic Routes

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Reactant of Route 1
(2-Chlorobenzyl)cyanamide
Reactant of Route 2
Reactant of Route 2
(2-Chlorobenzyl)cyanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.